(4-Hex-2-ynylpiperazin-1-yl)(phenyl)methanone
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Overview
Description
1-BENZOYL-4-(HEX-2-YN-1-YL)PIPERAZINE is a synthetic organic compound belonging to the piperazine family Piperazines are known for their diverse pharmacological properties and are often used as building blocks in medicinal chemistry
Preparation Methods
The synthesis of 1-BENZOYL-4-(HEX-2-YN-1-YL)PIPERAZINE typically involves the following steps:
Starting Materials: The synthesis begins with piperazine and benzoyl chloride.
Reaction Conditions: The piperazine is reacted with benzoyl chloride in the presence of a base such as triethylamine to form 1-benzoylpiperazine.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-BENZOYL-4-(HEX-2-YN-1-YL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the benzoyl group to a benzyl group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-BENZOYL-4-(HEX-2-YN-1-YL)PIPERAZINE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 1-BENZOYL-4-(HEX-2-YN-1-YL)PIPERAZINE involves its interaction with specific molecular targets. For instance, in cancer cells, it may induce apoptosis by activating the intrinsic mitochondrial pathway. This involves the upregulation of apoptotic proteins such as cleaved caspase-3 and cytochrome c, leading to cell death . The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
1-BENZOYL-4-(HEX-2-YN-1-YL)PIPERAZINE can be compared with other piperazine derivatives such as:
1-BENZOYL-4-PHENYLPIPERAZINE: Similar in structure but with a phenyl group instead of a hex-2-yn-1-yl group.
1-BENZOYL-4-(4-NITROPHENYL)PIPERAZINE: Contains a nitrophenyl group, which imparts different chemical and biological properties.
Properties
Molecular Formula |
C17H22N2O |
---|---|
Molecular Weight |
270.37 g/mol |
IUPAC Name |
(4-hex-2-ynylpiperazin-1-yl)-phenylmethanone |
InChI |
InChI=1S/C17H22N2O/c1-2-3-4-8-11-18-12-14-19(15-13-18)17(20)16-9-6-5-7-10-16/h5-7,9-10H,2-3,11-15H2,1H3 |
InChI Key |
LZBRYHIRCUWFOT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC#CCN1CCN(CC1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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